4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide 4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide
Brand Name: Vulcanchem
CAS No.: 696634-58-9
VCID: VC14899309
InChI: InChI=1S/C23H16F3N3O3/c1-29-22(31)19-5-3-2-4-18(19)20(28-29)14-6-8-15(9-7-14)21(30)27-16-10-12-17(13-11-16)32-23(24,25)26/h2-13H,1H3,(H,27,30)
SMILES:
Molecular Formula: C23H16F3N3O3
Molecular Weight: 439.4 g/mol

4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide

CAS No.: 696634-58-9

Cat. No.: VC14899309

Molecular Formula: C23H16F3N3O3

Molecular Weight: 439.4 g/mol

* For research use only. Not for human or veterinary use.

4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide - 696634-58-9

Specification

CAS No. 696634-58-9
Molecular Formula C23H16F3N3O3
Molecular Weight 439.4 g/mol
IUPAC Name 4-(3-methyl-4-oxophthalazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide
Standard InChI InChI=1S/C23H16F3N3O3/c1-29-22(31)19-5-3-2-4-18(19)20(28-29)14-6-8-15(9-7-14)21(30)27-16-10-12-17(13-11-16)32-23(24,25)26/h2-13H,1H3,(H,27,30)
Standard InChI Key MOFBTSJGZHUSGF-UHFFFAOYSA-N
Canonical SMILES CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F

Introduction

4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides. It features a phthalazine core linked to a benzamide moiety, with a trifluoromethoxy group attached to the phenyl ring. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be attributed to the presence of multiple functional groups.

Synthesis and Chemical Reactivity

The synthesis of 4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide typically involves multi-step organic reactions. These may include:

  • Step 1: Formation of the phthalazine core through condensation reactions.

  • Step 2: Introduction of the benzamide moiety via amide coupling reactions.

  • Step 3: Attachment of the trifluoromethoxy group to the phenyl ring, possibly through nucleophilic substitution or cross-coupling reactions.

The choice of solvents, catalysts, and reaction conditions is crucial for optimizing yield and purity.

Biological Activity and Potential Applications

While specific biological activities of 4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide are not detailed in the available sources, compounds with similar structures often exhibit potential as enzyme inhibitors or receptor modulators. The presence of a trifluoromethoxy group can enhance lipophilicity and biological activity.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamidePhthalazine core with methylsulfanyl groupPotential anti-cancer and anti-inflammatory activities
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamidePhthalazine core with trifluoromethyl groupPotential therapeutic applications due to biological activity
N-ethyl-3-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamidePhthalazine core linked to benzamidePotential applications in medicinal chemistry

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